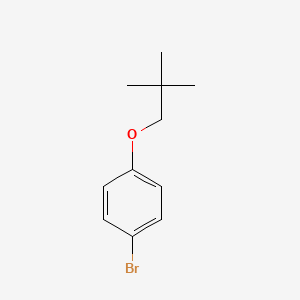

1-Bromo-4-(neopentyloxy)benzene

Descripción general

Descripción

1-Bromo-4-(neopentyloxy)benzene is a chemical compound with the CAS Number: 528528-58-7. It has a molecular weight of 243.14 . The IUPAC name for this compound is 1-bromo-4-(neopentyloxy)benzene .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(neopentyloxy)benzene is represented by the linear formula C11H15BrO . The InChI code for this compound is 1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives : A method for synthesizing (prop-2-ynyloxy)benzene derivatives, including 1-bromo-4-(neopentyloxy)benzene, has been developed, proving useful in the production of compounds with potential antiurease and antibacterial effects (Batool et al., 2014).

Ring Halogenation of Polyalkylbenzenes : Studies on ring halogenations of polyalkylbenzenes have utilized 1-bromo-4-(neopentyloxy)benzene, enabling the creation of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Intramolecular Oxidative Bromocyclization : Intramolecular oxidative bromocyclization using 1-bromo-4-(neopentyloxy)benzene as a bromine source has been explored for producing 2-substituted-4-bromo-pyrrolidines (Fan et al., 2007).

Material Science and Nanotechnology

Graphene Nanoribbons Synthesis : 1-Bromo-4-(neopentyloxy)benzene is used as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, demonstrating its significance in advanced material science (Patil et al., 2012).

Molecular Electronics Building Blocks : This compound serves as a precursor for molecular wires in molecular electronics, illustrating its utility in developing advanced electronic components (Stuhr-Hansen et al., 2005).

Environmental and Analytical Studies

Dioxin Formation from Pyrolysis : The pyrolysis of bromophenol derivatives, including 1-bromo-4-(neopentyloxy)benzene, has been studied to understand the formation of hazardous brominated dioxins (Evans & Dellinger, 2003).

Study on Binary Liquid Mixtures : Investigations into the mixtures of bromoalkanes and hydrocarbons have included studies on 1-bromo-4-(neopentyloxy)benzene, contributing to the understanding of intermolecular interactions in liquid mixtures (Yadava & Yadav, 2005).

Pharmacological Research

- Neostigmine Analogs Study : While the focus is not directly on 1-bromo-4-(neopentyloxy)benzene, related studies on neostigmine analogs have included derivatives that provide insights into potential pharmacological properties (Randall & Lehmann, 1950).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 1-Bromo-4-(neopentyloxy)benzene is likely to involve nucleophilic substitution reactions, which are common for benzene derivatives . This two-step mechanism is characterized by the initial addition of a nucleophile (such as a hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Biochemical Pathways

Given its potential for nucleophilic substitution reactions, it may influence various biochemical pathways depending on the specific nucleophile involved and the resulting product of the reaction .

Result of Action

The molecular and cellular effects of 1-Bromo-4-(neopentyloxy)benzene’s action would depend on its specific targets and the nature of its interaction with these targets. Given its potential for nucleophilic substitution reactions, it may lead to the formation of new compounds with distinct biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-4-(neopentyloxy)benzene. For instance, factors such as temperature, pH, and the presence of other chemical species can affect the rate and outcome of its nucleophilic substitution reactions . Furthermore, its storage conditions (sealed in dry, 2-8°C) suggest that moisture and temperature can affect its stability .

Propiedades

IUPAC Name |

1-bromo-4-(2,2-dimethylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFIDQHILKXJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680767 | |

| Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(neopentyloxy)benzene | |

CAS RN |

528528-58-7 | |

| Record name | 1-Bromo-4-(2,2-dimethylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

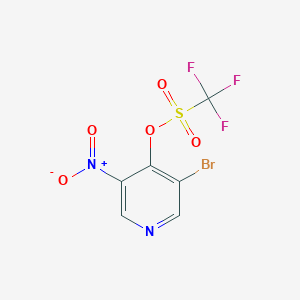

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)

![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)

![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)

![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)